4-(pyridin-2-yl)benzene-1-sulfonic acid
Description
4-(Pyridin-2-yl)benzene-1-sulfonic acid is a sulfonic acid derivative featuring a benzene ring substituted with a sulfonic acid group (-SO₃H) at the 1-position and a pyridin-2-yl group (a pyridine ring attached via its 2-position) at the 4-position. Such properties make it relevant in pharmaceuticals, catalysis, and materials science.
Properties
CAS No. |
1469886-70-1 |
|---|---|
Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)benzene-1-sulfonic acid typically involves the sulfonation of 4-(pyridin-2-yl)benzene. This can be achieved by reacting 4-(pyridin-2-yl)benzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-yl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(pyridin-2-yl)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(pyridin-2-yl)benzene-1-sulfonic acid with analogous sulfonic acid derivatives, focusing on structural features, physicochemical properties, and applications. Key compounds from the evidence include alkylbenzene sulfonic acids, azo-sulfonic dyes, and heteroaryl-substituted sulfonic acids.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Acidity and Solubility
- The sulfonic acid group (-SO₃H) ensures strong acidity (pKa ~ -6 to -2) in all compounds. However, substituents modulate solubility:
- Alkyl chains (e.g., ABS acid) enhance hydrophobicity, favoring surfactant behavior .
- Azo dyes (e.g., Acid Orange 7) exhibit pH-dependent solubility due to azo and hydroxyl groups .
Toxicity and Biological Activity
- Azo-sulfonic acids show variable toxicity in Hydractinia echinata assays:
- 4-{2-[4-(Phenylamino)phenyl]diazenyl}benzene-1-sulfonic acid (EC50: 4.36) is less toxic than Methyl Orange (EC50: 3.74) .
- The pyridin-2-yl group may reduce acute toxicity compared to azo dyes, as heteroaryl groups often improve biocompatibility in drug design.
Applications
- Surfactants : ABS acid’s long alkyl chain optimizes micelle formation for detergents .
- Dyes : Azo-sulfonic acids (e.g., Acid Orange 7) are used in textiles; their color and fastness depend on substituent electronic effects .
- Pharmaceuticals : Pyridin-2-yl and pyrazolyl sulfonic acids (e.g., CAS 84752-61-4) serve as intermediates in drug synthesis .
Table 2: Toxicity and Physicochemical Data
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